molecular formula C12H17ClN2O4S2 B3579376 1-[(4-chlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine

Cat. No.: B3579376
M. Wt: 352.9 g/mol
InChI Key: MWPKFQXJVAYJJG-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with both a 4-chlorophenylsulfonyl and an ethylsulfonyl group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine typically involves the reaction of piperazine with chlorosulfonic acid and ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted piperazines or other derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(4-chlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-[(4-chlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine is compared with other similar compounds, such as:

  • 4-(methylsulfonyl)piperazine

  • 4-(phenylsulfonyl)piperazine

  • 4-(propylsulfonyl)piperazine

These compounds share the piperazine core but differ in their sulfonyl substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O4S2/c1-2-20(16,17)14-7-9-15(10-8-14)21(18,19)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPKFQXJVAYJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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